Ethyl 2-amino-5-isopropylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is a chemical compound with the CAS Number: 65416-85-5 . It has a molecular weight of 213.3 and its IUPAC name is ethyl 2-amino-5-isopropyl-1H-1lambda3-thiophene-3-carboxylate .
Molecular Structure Analysis
The Inchi Code for Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is 1S/C10H16NO2S/c1-4-13-10(12)7-5-8(6(2)3)14-9(7)11/h5-6,14H,4,11H2,1-3H3 .
Physical And Chemical Properties Analysis
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is a liquid at room temperature . It should be stored in a dark place and under an inert atmosphere .
Scientific Research Applications
Synthesis and Antibacterial/Antifungal Activity
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been synthesized and transformed into various derivatives. These compounds have shown promising antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Narayana et al., 2006).
Synthesis of Amino-trifluormethyl-thiophencarbonsäureäthylestern
- Research on the synthesis of ethyl 4-amino-2-trifluormethyl-thiophene-3-carboxylate and ethyl 3-amino-5-trifluormethylthiophene-2-carboxylate, compounds structurally similar to Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, has been detailed. These syntheses and the confirmation of structures through NMR-spectroscopy have contributed to the development of novel compounds in this chemical class (Hromatka et al., 1974).
Synthesis of Novel Thiophene-Based Bis-Heterocyclic Monoazo Dyes
- The synthesis of ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate has led to the development of novel thiophene-based bis-heterocyclic monoazo dyes. The study explores their solvatochromic behavior and tautomeric structures, indicating their potential in dye chemistry (Karcı & Karcı, 2012).
Development of Tumor-Selective Agents
- Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, structurally similar to Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, has been identified as a prototype for tumor-selective agents. These compounds have shown preferential inhibition of various tumor cell lines, suggesting their potential in cancer treatment research (Thomas et al., 2014).
Antimicrobial Activity of Bifunctional Thiophene Derivatives
- Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate has been utilized to synthesize various fused and polyfunctional substituted thiophenes. These compounds have demonstrated promising antimicrobial activities, indicating their utility in developing new antimicrobial agents (Abu‐Hashem et al., 2011).
Synthesis of Corrosion Inhibitors for Industrial Applications
- Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, a derivative of Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, has been developed as a corrosion inhibitor for mild steel. Its efficiency and the formation of adsorbed film on metal surfaces have been confirmed, highlighting its potential in industrial applications (Dohare et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-5-propan-2-ylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)7-5-8(6(2)3)14-9(7)11/h5-6H,4,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSNXJLZRGBLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373379 | |
Record name | ethyl 2-amino-5-isopropylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | |
CAS RN |
65416-85-5 | |
Record name | ethyl 2-amino-5-isopropylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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